molecular formula C10H12N2O5 B1394823 4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid CAS No. 1183788-73-9

4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid

Cat. No. B1394823
M. Wt: 240.21 g/mol
InChI Key: NZUMAQVTZREWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid, also known as 4-HEMNA, is an organic compound with a wide range of applications in scientific research. It is a derivative of nitrobenzoic acid and is composed of four atoms of carbon, two atoms of oxygen, two atoms of nitrogen, two atoms of hydrogen and one atom of methyl. It is used in a variety of fields, including medicine, biochemistry, pharmacology, and chemistry.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds like 4-amino-3-nitrobenzoic acid methyl ester demonstrates simple chemical reactions used in organic chemistry education, highlighting the compound's utility in educational settings (Kam, Levonis, & Schweiker, 2020).

Solubility and Chemical Interactions

  • Studies on solubility and chemical interactions of similar compounds, such as 4-nitrobenzoic acid, in various solvents provide insights into the compound's behavior in different chemical environments (Hart et al., 2015).

Chemical Transformations

  • Research on the molecular anions of related compounds, like phenyl 3-amino-5-nitrobenzoate, offers insights into the chemical transformation processes and reactions of similar nitrobenzoic acid derivatives (Bowie & Ho, 1974).

Doping Polyaniline

  • Polyaniline doped with benzoic acid and derivatives, including 4-nitrobenzoic acid, has been studied for its properties and potential applications in materials science (Amarnath & Palaniappan, 2005).

Pharmaceutical Synthesis

  • The compound's relevance in the synthesis of pharmaceuticals is evident in studies where similar compounds are used as intermediates or starting materials for drug production (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).

Microbial Transformation in Sewage

  • The transformation of nitroaromatic compounds, including 4-nitrobenzoic acids, in sewage effluent under different conditions, showcases the environmental aspects and microbial interactions of such compounds (Hallas & Alexander, 1983).

Hydrogen-bonded Structures

  • Studies on hydrogen-bonded structures in derivatives of nitrobenzoic acids, like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, provide insights into the compound's molecular structure and interactions (Portilla et al., 2007).

Conformations of Substituted Compounds

  • Research on the conformations of ortho-substituted compounds, including methyl 4-methoxy-3-nitrobenzoate, reveals insights into the molecular dynamics and structural behavior of similar compounds (Chandler, Smith, & Moir, 1964).

properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-11(4-5-13)8-3-2-7(10(14)15)6-9(8)12(16)17/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUMAQVTZREWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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